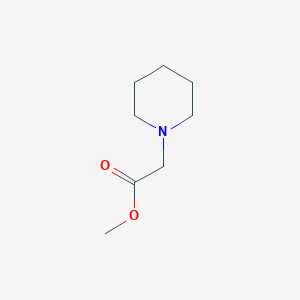

1-Piperidineacetic acid, methyl ester

Description

Contextualization within Piperidine (B6355638) Chemistry and Derivatives

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. lookchem.comwhiterose.ac.uk Its saturated and conformationally flexible nature allows it to serve as a versatile scaffold in drug design, often influencing the pharmacokinetic and pharmacodynamic properties of a molecule, such as membrane permeability and receptor binding. lookchem.com

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antihistamines, and antipsychotics. whiterose.ac.uklookchem.com The functionalization of the piperidine ring, either at the nitrogen atom or on the carbon framework, leads to a diverse array of compounds with a wide spectrum of biological activities. 1-Piperidineacetic acid, methyl ester, is an example of an N-substituted piperidine, where an acetic acid methyl ester group is attached to the ring's nitrogen atom. This substitution pattern is a common strategy in medicinal chemistry to introduce a specific vector for further chemical modification or to modulate the physicochemical properties of the parent molecule.

Academic Significance and Research Trajectory of this compound and Related Piperidineacetic Acid Esters

The academic interest in this compound and its related esters is primarily driven by their utility as versatile building blocks in organic synthesis. chemicalregister.com The presence of both a tertiary amine and an ester functional group allows for a wide range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. chemicalregister.comsigmaaldrich.com

Research has demonstrated that piperidineacetic acid esters are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, related structures like 1-methyl-4-piperidineacetic acid ethyl ester are utilized as precursors in the synthesis of certain drugs. lookchem.com The esterification of the carboxylic acid moiety, such as the conversion to a methyl or ethyl ester, can enhance properties like solubility and stability, which is crucial for both synthetic manipulations and potential pharmaceutical formulations. lookchem.com

The trajectory of research involving these compounds has moved towards the creation of libraries of diverse piperidine derivatives for high-throughput screening in drug discovery programs. nih.gov The systematic synthesis and analysis of various regio- and diastereoisomers of substituted piperidine esters underscore the ongoing effort to explore the 3D chemical space occupied by these fragments for developing new bioactive agents. nih.gov

Overview of Key Research Domains for this compound

The application of this compound and its analogs spans several key areas of chemical research:

Medicinal Chemistry: This is the most prominent domain. The compound serves as a scaffold or an intermediate in the design and synthesis of novel therapeutic agents. For example, derivatives have been investigated for their potential as analgesics, anti-inflammatory agents, and for treating neurological disorders. nih.govtandfonline.com The core structure is a key component in the development of antagonists for various receptors and inhibitors for enzymes. chemicalbook.com

Organic Synthesis: As a bifunctional molecule, it is a valuable reagent for constructing more complex molecular architectures. sigmaaldrich.com General synthetic methods, such as the alkylation of piperidine with haloacetates or the esterification of piperidineacetic acid, are fundamental reactions in organic chemistry. chemicalregister.com

Fragment-Based Drug Discovery (FBDD): The relatively simple structure of this compound makes it an ideal candidate for a 3D fragment library. In FBDD, small molecules ("fragments") are screened for weak binding to a biological target, and then grown or combined to produce more potent leads. The piperidine scaffold provides a three-dimensional character that is often sought after in modern fragment libraries to move beyond flat, aromatic structures. nih.gov

Table 1: Physicochemical Properties of 1-Piperidineacetic Acid and a Related Ester Data for the parent carboxylic acid and a related ethyl ester are provided for context.

View Data

| Property | 1-Piperidineacetic Acid sigmaaldrich.com | 1-Methyl-4-piperidineacetic Acid Ethyl Ester lookchem.com |

| CAS Number | 3235-67-4 | 67686-05-9 |

| Molecular Formula | C₇H₁₃NO₂ | C₁₀H₁₉NO₂ |

| Molecular Weight | 143.18 g/mol | 185.27 g/mol |

| Physical Form | Solid | - |

| Boiling Point | - | 230.4 °C at 760 mmHg |

| Flash Point | - | 86.4 °C |

| Density | - | 0.967 g/cm³ |

| Refractive Index | - | 1.452 |

Table 2: Comparison of Isomeric Piperidine Acetic Acid Methyl Esters This table highlights different positional isomers found in chemical databases.

View Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Position of Acetic Acid Methyl Ester |

| Methyl 2-(piperidin-2-yl)acetate | 191790-79-1 (for α-(4-methylphenyl) derivative) | C₈H₁₅NO₂ | 157.21 | 2-position |

| (R)-Methyl 2-(piperidin-3-yl)acetate Hydrochloride | 865157-03-5 | C₈H₁₆ClNO₂ | 193.67 | 3-position |

| 4-Piperidine acetic acid methyl ester | 168986-49-0 | C₈H₁₅NO₂ | 157.21 | 4-position |

Structure

3D Structure

Properties

CAS No. |

58583-90-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-piperidin-1-ylacetate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3 |

InChI Key |

REGWVSTWPUXKJS-UHFFFAOYSA-N |

SMILES |

COC(=O)CN1CCCCC1 |

Canonical SMILES |

COC(=O)CN1CCCCC1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Piperidineacetic Acid, Methyl Ester and Its Analogues

Elucidation of Classical and Modern Synthetic Routes for 1-Piperidineacetic Acid, Methyl Ester

The construction of this compound, fundamentally involves two key processes: the formation of the piperidine (B6355638) ring and the introduction of the methyl acetate (B1210297) group at the nitrogen atom. Classical routes often treat these as separate steps, while modern approaches seek to combine them or improve the efficiency of each.

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid.

Fischer-Speier Esterification: This is a classical and straightforward method for converting carboxylic acids to esters. masterorganicchemistry.com The reaction involves heating the carboxylic acid (1-piperidineacetic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using a large excess of methanol (B129727) helps to drive the equilibrium towards the formation of the methyl ester. masterorganicchemistry.com Water is formed as a byproduct and can be removed to further improve the yield. masterorganicchemistry.com

Alkylative Esterification: An alternative modern method involves the alkylation of the carboxylate salt. For instance, a protected precursor, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, can be converted to its methyl ester by treatment with iodomethane (B122720) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). chemicalbook.com This method avoids the harsh acidic conditions of Fischer esterification, which can be beneficial for substrates with acid-sensitive functional groups. rug.nl

A series of methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives has been synthesized by first coupling isonipecotic acid methyl ester with Boc-protected amino acids using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent, followed by deprotection. researchgate.net

Table 1: Comparison of Esterification Methods for Piperidine Carboxylic Acids

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, excess Methanol, H₂SO₄ or HCl catalyst, heat. masterorganicchemistry.comchemguide.co.uk | Simple, inexpensive reagents. | Harsh acidic conditions, reversible reaction, may not be suitable for complex molecules with acid-sensitive groups. rug.nl |

| Alkylative Esterification | Carboxylic Acid, K₂CO₃, Iodomethane, DMF, room temperature. chemicalbook.com | Mild reaction conditions, high yield. | Iodomethane is toxic and a regulated substance. |

| Coupling Agent-Mediated | Carboxylic Acid, CDI, Boc-protected amino acids, followed by deprotection. researchgate.net | High efficiency for amide bond formation leading to ester-containing derivatives. | Multi-step process, requires protecting groups. |

Formation of the Piperidine Core in Related Methyl Esters

The synthesis of the piperidine ring is a cornerstone of many routes leading to piperidine-based esters.

Hydrogenation of Pyridines: The most common and direct method for preparing the basic piperidine skeleton is the catalytic hydrogenation of pyridine (B92270). dtic.milnih.gov This reaction is typically performed using transition metal catalysts like nickel, palladium, or rhodium under conditions of high pressure and temperature. nih.gov Once the piperidine ring is formed, the acetic acid methyl ester side chain can be introduced via N-alkylation.

Cyclization Reactions: Intramolecular cyclization strategies are widely used to construct the piperidine ring from acyclic precursors. nih.gov

Dieckmann Condensation: This method is a classic approach to synthesizing 4-piperidones, which are versatile intermediates. It involves the intramolecular condensation of a diester, typically initiated by a strong base, to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the piperidone. dtic.mil

Intramolecular Aza-Michael Reaction: This reaction involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound, which is an efficient method for forming the piperidine ring. nih.gov

Reductive Amination: The iron-catalyzed reductive amination of ω-amino fatty acids provides a pathway to piperidinones. Phenylsilane is used to facilitate the formation and reduction of an intermediate imine, leading to cyclization. nih.gov

Intermolecular Annulation: More complex strategies involve building the ring from two or more fragments. A [5+1] annulation method, for instance, can be used to stereoselectively synthesize substituted piperidines via an iridium(III)-catalyzed cascade. nih.gov

Controlling the regiochemistry and stereochemistry is crucial when synthesizing substituted analogues of this compound, which may have multiple functional groups or chiral centers.

Regioselectivity: In cases where a precursor molecule offers multiple reaction sites, directing a reaction to the desired position is key. For example, solvent-controlled regioselective esterification has been demonstrated in systems like 2-methyleneaziridines, where the choice of solvent dictates which electrophilic carbon center of the aziridine (B145994) reacts with a carboxylic acid. nih.gov While not directly on a piperidine system, this principle highlights how external factors can control regiochemical outcomes. Ring expansion of piperidines to form azepanes can also proceed with high regioselectivity and stereoselectivity. rsc.org

Stereoselectivity: The creation of specific stereoisomers is often critical for biological activity.

From Chiral Precursors: Enantiopure piperidines can be synthesized from readily available chiral starting materials. For example, (R)-(-)-phenylglycine esters have been condensed with 1,5-dibromopentane (B145557) to yield enantiopure α-phenyl-1-piperidineacetic esters. researchgate.net Similarly, enantiopure trisubstituted piperidines have been prepared by reacting a chiral epoxyaziridine with α-amino esters, where the stereochemistry of the final product is dictated by the chiral starting materials. researchgate.net

Asymmetric Cyclization: A one-pot synthesis of piperidin-4-ols has been developed that proceeds with excellent diastereoselectivity. nih.gov The sequence involves a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov The use of chiral sulfinyl imines as starting materials allows for an enantioselective synthesis. nih.gov

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition metals, particularly palladium, rhodium, gold, and nickel, are powerful catalysts for forming the C-N and C-C bonds necessary for piperidine synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Heck, and Negishi couplings are invaluable for attaching complex substituents to a pre-formed piperidine ring or for building the ring itself. mdpi.com For example, a piperidine-containing fragment can be coupled with an aryl halide to construct more elaborate drug-like molecules. mdpi.comgoogle.com

Catalytic Dearomatization: A modern and efficient strategy for synthesizing highly functionalized piperidines is the dearomatization of the corresponding pyridines. digitellinc.com This approach avoids issues with C-N bond formation in sterically hindered systems and can be achieved with high yield, regioselectivity, and enantioselectivity using various transition metal catalysts. digitellinc.com

Gold-Catalyzed Cyclization: Gold catalysts have been shown to be effective in promoting the cyclization of N-homopropargyl amides to form cyclic imidates, which can then be converted to substituted piperidines. nih.gov

Nickel-Catalyzed Cross-Coupling: Recent advances include the use of nickel electrocatalysis to perform radical cross-coupling reactions on piperidine scaffolds. news-medical.net This method avoids the need for expensive precious metal catalysts like palladium and allows for the efficient formation of new C-C bonds. news-medical.net

Table 2: Examples of Transition Metal-Catalyzed Reactions in Piperidine Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Intramolecular Heck | PdCl₂(dppf) | Unsaturated aryl iodide | Fused piperidine system | mdpi.com |

| Suzuki Coupling | PdCl₂(dppf) | Piperidine-boronic ester, aryl halide | Aryl-substituted piperidine | mdpi.com |

| Dearomatization | Variety of transition metals | Pyridines | Substituted piperidines | digitellinc.com |

| Radical Cross-Coupling | Nickel (electrocatalysis) | Functionalized piperidines | C-C bond-functionalized piperidines | news-medical.net |

| Cyclization/Rearrangement | PPh₃AuNTf₂ | N-homopropargyl amide | Substituted piperidin-4-ols | nih.gov |

Organocatalytic Methods in the Formation of Piperidineacetic Acid Methyl Esters

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high stereoselectivity. This field has provided powerful tools for synthesizing chiral piperidines.

Biomimetic Synthesis: Natural piperidine alkaloids have been synthesized asymmetrically using organocatalysts like proline in a biomimetic approach that mimics natural biosynthetic pathways. nih.gov

Cascade Reactions: Highly enantioselective syntheses of functionalized piperidines have been achieved through organocatalytic cascade reactions. researchgate.net For instance, the reaction of α,β-unsaturated aldehydes with malonates, catalyzed by a diarylprolinol silyl (B83357) ether, can initiate a Michael-Michael cascade to construct the piperidine ring with excellent stereocontrol. researchgate.net This strategy has been used in the formal synthesis of the antidepressant drug Paroxetine. researchgate.net

Asymmetric Aza-Michael Reactions: The desymmetrizing intramolecular aza-Michael reaction of α,β-unsaturated ketones, catalyzed by chiral amines, provides an efficient route to 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter with high enantioselectivity. rsc.org

These organocatalytic methods represent a significant advance, enabling the construction of complex and chiral piperidine structures under mild conditions without the need for transition metals. nih.govekb.eg

Derivatization Strategies of this compound and Related Piperidine Scaffolds

The structure of this compound offers several key sites for chemical modification: the piperidine nitrogen, the α-carbon of the acetate group, and the carbon atoms of the piperidine ring itself. Strategic derivatization at these positions allows for the systematic exploration of chemical space and the generation of novel analogues.

The secondary amine in piperidine is a common site for substitution, and this reactivity is retained in derivatives like this compound, assuming the starting material is piperidineacetic acid, methyl ester itself, which is N-substituted. However, for related scaffolds where the nitrogen is part of a piperidone or a protected piperidine, N-substitution is a key synthetic step. researchgate.net

Reductive amination is a powerful method for introducing substituents onto the piperidine nitrogen. For instance, the reaction of N-Boc-piperidin-4-one with an aniline (B41778) derivative, such as 3,4-dichloroaniline, can be used to synthesize N-aryl piperidines. researchgate.net Further modifications can be achieved through alkylation. For example, derivatives can be elongated at the nitrogen atom by reaction with reagents like bromoacetonitrile, 2-iodoethanol, or 2-chloro-N,N-dimethylethylamine. researchgate.net Another approach is the aza-Michael reaction, where acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can be added to the piperidine nitrogen to introduce a three-carbon chain. researchgate.net

N-substituted piperidine analogs are also synthesized for various research purposes. For example, N-benzyl-piperidine derivatives linked to other moieties have been designed and synthesized. ajchem-a.com Similarly, N-alkylation of various methylpiperidines with ω-(6-methoxynaphthalen-1-yl)alkyl groups has been performed to create a series of compounds for biological screening. nih.gov

Table 1: Examples of N-Substitution Reactions on Piperidine Scaffolds

| Starting Material | Reagent(s) | Substitution Type | Product Class | Reference |

|---|---|---|---|---|

| N-Boc-piperidin-4-one | 3,4-dichloroaniline, reducing agent | Reductive Amination | N-Aryl piperidine | researchgate.net |

| Piperidine derivative | Acrylonitrile | Aza-Michael Addition | N-Cyanoethyl piperidine | researchgate.net |

| Piperidine derivative | 2-Iodoethanol | Alkylation | N-Hydroxyethyl piperidine | researchgate.net |

This table is interactive and can be sorted by column.

The α-carbon of the ester group in this compound is amenable to alkylation through the formation of an enolate intermediate. youtube.comyoutube.com This reaction allows for the introduction of a wide variety of substituents, creating new carbon-carbon bonds at this position.

The process typically involves deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by reaction with an electrophile, such as an alkyl halide. youtube.comlibretexts.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose because it is strong enough to quantitatively remove the α-proton of the ester, forming the lithium enolate. youtube.com The reaction is usually conducted at low temperatures, such as -78 °C, to ensure the kinetic enolate is formed and to prevent side reactions. youtube.comyoutube.com

The mechanism proceeds in two main steps:

Enolate Formation: The strong base (e.g., LDA) abstracts a proton from the α-carbon, creating a resonance-stabilized enolate. youtube.com

Nucleophilic Attack (SN2): The enolate then acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction to form the α-alkylated ester. youtube.comyoutube.com

This method is versatile and can be applied to various esters, provided they have at least one α-hydrogen. youtube.com The choice of alkylating agent is typically limited to primary or methyl halides to avoid elimination side reactions inherent to the SN2 mechanism. youtube.com

Table 2: Conditions for α-Alkylation of Esters

| Ester Type | Base | Temperature | Alkylating Agent | Key Feature | Reference |

|---|---|---|---|---|---|

| General Ester | Lithium Diisopropylamide (LDA) | -78 °C | Primary Alkyl Halide (R-X) | Quantitative deprotonation | youtube.com |

| Ketone (for comparison) | Lithium Diisopropylamide (LDA) | -78 °C | Methyl Bromide | Forms less substituted (kinetic) enolate | youtube.com |

This table is interactive and can be sorted by column.

Introducing substituents directly onto the piperidine ring of ester-containing scaffolds is a key strategy for generating structural diversity. Various methods have been developed to achieve site-selective functionalization at the C2, C3, and C4 positions of the piperidine core. nih.gov

One advanced approach involves dirhodium-catalyzed C-H functionalization. By selecting the appropriate dirhodium catalyst, it is possible to direct the insertion of a carbene, generated from a diazoacetate, into a specific C-H bond on the piperidine ring. For example, with an N-Boc protected piperidine, different rhodium catalysts can promote functionalization at the C2 position with varying degrees of stereoselectivity. nih.gov

Other strategies for creating substituted piperidines include:

Cyclization Reactions: Building the substituted piperidine ring from acyclic precursors is a common method. This can involve intramolecular cyclization of amides or reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uknih.gov

Hydrogenation of Substituted Pyridines: The reduction of a substituted pyridine ring is a direct route to a correspondingly substituted piperidine. nih.gov Catalysts based on cobalt, rhodium, or palladium are often employed, and conditions can be tuned to achieve stereoselectivity. nih.gov

Conjugate Addition: Organozinc reagents can undergo copper-catalyzed conjugate addition to enones, followed by cyclization to form 6-substituted pipecolic acid derivatives. whiterose.ac.uk

Studies have shown that introducing methyl groups onto the piperidine ring can significantly influence the properties of the resulting molecule. The synthesis of various monomethyl and geminal dimethyl substituted piperidines has been used to probe structure-activity relationships. nih.gov

Table 3: Selected Methods for Piperidine Ring Substitution

| Method | Position(s) Functionalized | Key Reagents/Catalysts | Substrate Example | Reference |

|---|---|---|---|---|

| C-H Functionalization | C2 | Dirhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | N-Boc-piperidine | nih.gov |

| Asymmetric Cyclopropanation | C3 | Dirhodium catalysts | N-Boc-tetrahydropyridine | nih.gov |

| Hydrogenation | Various | Cobalt, Rhodium, or Palladium catalysts | Substituted Pyridines | nih.gov |

| Conjugate Addition/Cyclization | C6 | Copper(I), Organozinc reagents | Protected L-iodoalanine, enones | whiterose.ac.uk |

This table is interactive and can be sorted by column.

For example, fluorinated piperidine derivatives can be synthesized via the hydrogenation of corresponding fluorinated pyridines. nih.gov The introduction of fluoroethyl groups has been noted as a strategy to potentially enhance certain physicochemical properties. nih.gov

The synthesis of positional analogues of complex molecules like methylphenidate showcases the ability to introduce arylacetate groups at various positions (C2, C3, or C4) of the piperidine ring through multi-step synthetic sequences involving C-H functionalization or ring-opening strategies. nih.gov

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to attach piperidine moieties to activated aromatic rings. While this typically involves piperidine acting as the nucleophile, the principles can be applied in reverse, where a suitably activated piperidinium (B107235) ion reacts with a nucleophile. Studies on N-methylpyridinium ions show that leaving groups like cyano or halogens can be displaced by nucleophiles such as piperidine, indicating a pathway for introducing substituents onto a heterocyclic core. nih.gov

The choice of functional group and the method of its introduction are critical steps in the design of new molecules. Even a simple methyl group can be essential for the desired properties of a final compound, while in other cases, more complex functional groups are required to achieve specific interactions. ashp.org

Iii. Structural Characterization and Spectroscopic Analysis of 1 Piperidineacetic Acid, Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 1-Piperidineacetic acid, methyl ester are predicted to show characteristic signals corresponding to the piperidine (B6355638) ring and the methyl acetate (B1210297) side chain. The exact chemical shifts (δ) are influenced by the solvent used and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the following proton signals are expected:

Piperidine Ring Protons: The piperidine ring contains protons at the C2/C6, C3/C5, and C4 positions. The protons on the carbons adjacent to the nitrogen (C2/C6) are expected to be deshielded and appear downfield. The protons at C3/C5 and C4 will appear further upfield. chemicalbook.com Due to the chair conformation of the piperidine ring, these signals often appear as complex multiplets.

Methylene (B1212753) Protons (N-CH₂): The two protons of the methylene group attached to the nitrogen atom are chemically equivalent and are expected to appear as a singlet. Their proximity to both the nitrogen and the carbonyl group will shift their resonance downfield.

Methyl Ester Protons (OCH₃): The three equivalent protons of the methyl ester group are also expected to produce a sharp singlet, a characteristic signal for this functional group. pressbooks.pub

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperidine H-4 | ~1.55 | Multiplet | 2H |

| Piperidine H-3, H-5 | ~1.65 | Multiplet | 4H |

| Piperidine H-2, H-6 | ~2.45 | Multiplet | 4H |

| N-CH₂ -COO | ~3.20 | Singlet | 2H |

| O-CH₃ | ~3.70 | Singlet | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would typically appear as a single line.

Piperidine Ring Carbons: The spectrum will show three distinct signals for the piperidine ring carbons. The carbons directly bonded to the nitrogen (C2/C6) will be the most downfield of the ring carbons. researchgate.netacs.org The C4 carbon will be the most upfield, with the C3/C5 carbons appearing at an intermediate shift. chemicalbook.com

Methylene Carbon (N-CH₂): This carbon is adjacent to the nitrogen and the carbonyl group, causing a downfield shift.

Methyl Ester Carbon (OCH₃): The carbon of the methoxy (B1213986) group typically appears in the 50-60 ppm range. organicchemistrydata.org

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 170-175 ppm.

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C-4 | ~24.5 |

| Piperidine C-3, C-5 | ~26.0 |

| O -CH₃ | ~51.5 |

| Piperidine C-2, C-6 | ~54.0 |

| N -CH₂-COO | ~59.0 |

| C =O | ~171.0 |

While ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced 2D NMR techniques are employed for unambiguous assignment of all signals and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show correlations between the protons at C2/C6 and C3/C5, and between C3/C5 and C4, confirming the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign which proton signals correspond to which carbon signals (e.g., linking the proton signal at ~2.45 ppm to the carbon signal at ~54.0 ppm for the C2/C6 positions).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the one between the N-CH₂ protons and the carbonyl carbon (C=O), as well as the C2/C6 carbons of the piperidine ring. Another crucial correlation would be observed between the OCH₃ protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In conformationally flexible systems like the piperidine ring, NOESY can provide insights into the preferred conformation and the spatial relationships between axial and equatorial protons.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically to within 5 ppm). nih.govlongdom.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₁₅NO₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. drugtargetreview.com The ability to obtain a reliable molecular formula is a critical step in structure confirmation. nih.govdrugtargetreview.com

Calculated Exact Mass for C₈H₁₅NO₂

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 157.11028 |

| [M+H]⁺ | 158.11756 |

| [M+Na]⁺ | 180.09950 |

In electron ionization mass spectrometry (EI-MS), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint that helps to identify the molecule's structure. The fragmentation of this compound is expected to be dominated by cleavages characteristic of N-alkyl piperidines and methyl esters. nih.govlibretexts.org

A primary fragmentation pathway for N-substituted piperidines is the α-cleavage, involving the loss of a substituent from the carbon adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. In this case, the most prominent fragmentation would be the cleavage of the bond between the piperidine ring and the side chain, resulting in the loss of the ·CH₂COOCH₃ radical to form a fragment at m/z 84, or the cleavage within the side chain. Another key fragmentation pathway for esters is the loss of the alkoxy group (·OCH₃) or the entire ester group. miamioh.edu

Expected Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 126 | [M - ·OCH₃]⁺ | Loss of the methoxy radical |

| 98 | [M - ·COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 84 | [C₅H₁₀N]⁺ | α-cleavage, loss of ·CH₂COOCH₃ radical |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Beyond their own characterization, piperidine ester derivatives have been utilized as valuable tools in the mass spectrometric analysis of other molecules, particularly fatty acids. While methyl esters are commonly used for fatty acid analysis, their fragmentation patterns are not always sufficiently informative, often yielding weak signals for the parent ion. nih.gov In contrast, piperidide derivatives (amides of piperidine) provide more diagnostic fragmentation patterns. However, certain piperidine ester derivatives have also been explored. These derivatives can induce specific fragmentation patterns that allow for the precise determination of structural features like double bond positions within a fatty acid chain, information that is often difficult to obtain from simple methyl esters. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopycipac.org

Spectroscopic techniques that measure the interaction of molecules with electromagnetic radiation are fundamental to structural elucidation. Infrared (IR) spectroscopy probes molecular vibrations to identify functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions to characterize chromophores. cipac.org

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is characterized by specific absorption bands that confirm the presence of the piperidine ring, the tertiary amine, and the methyl ester group.

The key vibrational modes for this compound are predicted based on characteristic frequencies for its constituent parts. nist.gov The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the 1750–1735 cm⁻¹ region. researchgate.netrasayanjournal.co.in The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ range. rasayanjournal.co.in

The piperidine moiety is confirmed by the presence of C-H stretching vibrations of its methylene (CH₂) groups, which are observed in the 2950–2850 cm⁻¹ range. researchgate.net The C-N stretching vibration of the tertiary amine within the piperidine ring typically appears in the fingerprint region, often around 1200-1020 cm⁻¹. Bending vibrations for the CH₂ groups are generally found below 1500 cm⁻¹. researchgate.net

A summary of the expected characteristic FTIR absorption bands for this compound is presented below.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (Piperidine, Methyl) | 2950 - 2850 | Medium to Strong |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| CH₂ Bend | Piperidine | ~1465 | Variable |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy states. This technique is particularly sensitive to the presence of chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings. researchgate.net

The molecular structure of this compound consists of a saturated piperidine ring and a methyl ester group. It lacks any significant chromophores that absorb light in the 200–800 nm range. researchgate.net Therefore, the compound is not expected to exhibit significant absorption bands in the UV-Vis spectrum. Any observed absorption would likely be limited to the far-UV region (below 200 nm), which is a characteristic of simple amines and esters and is often referred to as "end absorption." The absence of distinct peaks in the standard UV-Vis range can itself be a confirmation of the compound's saturated, non-aromatic structure.

Chromatographic Techniques for Separation and Purity Assessmentresearchgate.net

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, both gas and liquid chromatography are essential for assessing its purity and confirming its identity, often in tandem with mass spectrometry.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. spectra-analysis.com In GC, the compound is vaporized and travels through a capillary column, separating from impurities based on boiling point and interactions with the column's stationary phase. sigmaaldrich.comnih.gov The purity of a sample can be determined by the relative area of the peak corresponding to the compound in the resulting chromatogram. cmbr-journal.com

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information. nih.govresearchgate.net As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. nih.gov The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge (m/z) ratio. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern is a unique "fingerprint" that helps to elucidate the molecule's structure.

For this compound, key fragments would be expected from the cleavage of the ester group and the piperidine ring. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z 31) or the methoxycarbonyl group (-COOCH₃, m/z 59). Fragmentation of the piperidine ring itself would also produce a characteristic pattern of ions. nist.gov

Table 2: Predicted Key Fragments in the GC-MS Spectrum of this compound

| Fragment Structure / Loss | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [C₈H₁₅NO₂]⁺ | 157 | Molecular Ion (M⁺) |

| [M - OCH₃]⁺ | 126 | Loss of the methoxy group |

| [M - COOCH₃]⁺ | 98 | Loss of the methoxycarbonyl group |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. nih.gov For a polar compound like this compound, reversed-phase HPLC is a common method for purity assessment. nih.gov In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid. cipac.orgnih.gov The compound's purity is determined from the chromatogram by integrating the peak area.

Pairing HPLC with a mass spectrometer (HPLC-MS or LC-MS) enhances its analytical power significantly. nih.gov As the compound elutes from the HPLC column, it is introduced into the MS source (commonly via electrospray ionization, ESI), which is a soft ionization technique that typically keeps the molecule intact. This allows for the accurate determination of the molecular weight, usually observed as the protonated molecule [M+H]⁺ in positive ion mode. rsc.org This confirmation of the molecular mass is a critical step in verifying the compound's identity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a compound in its crystalline solid state. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

As of this writing, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. If such a study were to be conducted, it would provide unambiguous confirmation of the molecular connectivity and reveal the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of the acetic acid methyl ester substituent in the solid state.

Iv. Computational and Theoretical Investigations of 1 Piperidineacetic Acid, Methyl Ester

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of 1-Piperidineacetic acid, methyl ester at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules. DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netnih.gov Such calculations reveal that the piperidine (B6355638) ring typically adopts a stable chair conformation.

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net For molecules containing piperidine and ester functionalities, the HOMO is often localized on the piperidine nitrogen atom, reflecting its electron-donating character, while the LUMO may be distributed over the carbonyl group of the ester. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would typically show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the hydrogen atoms.

Table 1: Representative Calculated Properties for this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 0.5 | eV |

| HOMO-LUMO Gap | 7.0 | eV |

| Dipole Moment | 2.8 | Debye |

Note: The values in this table are representative and derived from typical results for similar molecular structures. Actual values would be obtained from a specific DFT calculation on the target molecule.

Ab initio calculations, which are based on first principles without reliance on experimental parameters, are particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.gov These methods can accurately determine the relative energies of different conformers. The primary conformational flexibility arises from the piperidine ring, which can exist in chair, boat, and twist-boat forms. For most substituted piperidines, the chair conformation is significantly more stable.

Further conformational analysis involves the orientation of the acetic acid methyl ester group attached to the nitrogen. This side chain can adopt either an axial or equatorial position relative to the piperidine ring. Ab initio calculations can quantify the energy difference between these two orientations, which is critical for understanding the molecule's preferred shape in different environments. nih.gov Generally, for N-substituted piperidines, the substituent prefers the equatorial position to minimize steric hindrance.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their movements. arxiv.org

These simulations are invaluable for studying the conformational dynamics, showing how the piperidine ring might flex or how the side chain rotates. mdpi.com By analyzing the simulation trajectory, one can observe the stability of different conformers and the transitions between them. arxiv.org

MD simulations are also exceptionally powerful for investigating intermolecular interactions. They can reveal how the molecule interacts with solvent molecules, forming hydrogen bonds between the solvent and the carbonyl oxygen of the ester group. mdpi.com Understanding these interactions is crucial for predicting solubility and behavior in solution. Analysis of properties like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during the simulation can indicate the stability of the molecule's conformation over the simulation timescale. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties, which serves as a powerful tool for validating experimental results. nih.gov By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. nih.govresearchgate.net Comparing the calculated vibrational modes with an experimental IR spectrum helps in the assignment of specific peaks to the corresponding functional group vibrations (e.g., C=O stretch, C-N stretch, C-H bends).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. researchgate.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts, when compared to experimental data, can confirm the proposed molecular structure and provide detailed information about the electronic environment of each atom. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aliphatic) | Piperidine & Side Chain | 2850 - 2980 |

| C=O Stretch | Ester | ~1735 |

| C-O Stretch | Ester | ~1240 |

| C-N Stretch | Tertiary Amine | ~1150 |

Note: These are typical frequency ranges. Precise values are obtained from specific calculations and may be scaled to better match experimental data.

In Silico Approaches to Structure-Activity Relationship (SAR) Studies for Piperidineacetic Acid Methyl Esters

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov For a class of compounds like piperidineacetic acid methyl esters, these studies would involve creating a library of virtual derivatives by modifying the core structure. For instance, substituents could be added to the piperidine ring or the ester group could be altered.

For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can then be developed using statistical methods to create a mathematical equation that links these descriptors to observed biological activity. mdpi.com Such models allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net These approaches streamline the drug discovery process by focusing resources on compounds with a higher probability of success. nih.gov

Reaction Pathway and Transition State Modeling for Synthetic Optimization

Computational chemistry can model the entire course of a chemical reaction, providing insights that are valuable for synthetic optimization. researchgate.net For the synthesis of this compound, a likely route involves the N-alkylation of piperidine with a haloacetic acid ester.

Using quantum chemical methods, the energy profile of this reaction pathway can be calculated. This involves identifying the structures and energies of the reactants, products, any intermediates, and, most importantly, the transition state (TS). sparkle.pro.br The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate. researchgate.net

By modeling the TS, chemists can understand the specific geometry required for the reaction to occur. This knowledge can be used to optimize reaction conditions (e.g., solvent, temperature) or to design catalysts that lower the activation energy, thereby improving the reaction yield and efficiency. researchgate.netsparkle.pro.br

V. Chemical Reactivity and Mechanistic Studies of 1 Piperidineacetic Acid, Methyl Ester

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester group in 1-piperidineacetic acid, methyl ester is susceptible to both hydrolysis and transesterification, reactions that are fundamental to its stability and derivatization.

Hydrolysis:

The hydrolysis of this compound to 1-piperidineacetic acid and methanol (B129727) can be catalyzed by both acid and base. Under aqueous acidic conditions, the reaction is typically pseudo-first-order, as water is present in large excess. kau.edu.saegyankosh.ac.in The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

In base-catalyzed hydrolysis, or saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. masterorganicchemistry.com This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. masterorganicchemistry.commatec-conferences.org

Transesterification:

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. This reaction can be catalyzed by either an acid or a base. matec-conferences.org

Acid-Catalyzed Mechanism: The reaction is initiated by protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol molecule.

Base-Catalyzed Mechanism: An alkoxide, generated from the alcohol by a strong base, acts as the nucleophile, attacking the ester's carbonyl carbon. matec-conferences.org

The transesterification of triglycerides to produce fatty acid methyl esters (biodiesel) is a well-studied industrial process that shares mechanistic principles with the transesterification of this compound. matec-conferences.orgmdpi.com Kinetic models for these reactions often assume a pseudo-first-order process. mdpi.com The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. mdpi.comresearchgate.net

Table 1: Factors Influencing Hydrolysis and Transesterification of Esters

| Factor | Effect on Hydrolysis | Effect on Transesterification | References |

|---|---|---|---|

| pH/Catalyst | Rate is significantly affected by pH, with both acid and base catalysis observed. | Can be catalyzed by both acids and bases. | matec-conferences.orgchemistrysteps.commasterorganicchemistry.com |

| Temperature | Reaction rate increases with temperature. | Reaction rate increases with temperature. | mdpi.comresearchgate.net |

| Reactant Concentration | Pseudo-first-order with respect to the ester when water is in large excess. | The molar ratio of alcohol to ester influences the reaction equilibrium. | kau.edu.saegyankosh.ac.inmdpi.com |

| Solvent | The polarity of the solvent can influence reaction rates. | The choice of alcohol solvent dictates the product ester. | commonorganicchemistry.com |

Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Ring and Ester Group

The reactivity of this compound is a composite of the properties of the piperidine nitrogen and the ester group.

Nucleophilic Reactivity:

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile. rkmvccrahara.org The nucleophilicity of piperidine is generally greater than that of acyclic secondary amines like diethylamine, a phenomenon attributed to the reduced steric hindrance around the nitrogen's lone pair as the ring structure holds the alkyl substituents back. rsc.org However, the presence of the electron-withdrawing acetyl group in this compound is expected to reduce the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. rsc.org The nucleophilicity of amines is also influenced by the solvent and the nature of the electrophile. libretexts.org

The ester group itself possesses nucleophilic character at the carbonyl oxygen, which can be protonated under acidic conditions, initiating reactions like acid-catalyzed hydrolysis or transesterification. byjus.com

Electrophilic Reactivity:

The primary electrophilic site in this compound is the carbonyl carbon of the ester group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to nucleophilic acyl substitution reactions. masterorganicchemistry.combyjus.com The reactivity of this electrophilic center can be enhanced by protonation of the carbonyl oxygen under acidic conditions. byjus.com

The piperidine ring itself is generally not considered electrophilic. However, under specific conditions, such as in the presence of strong oxidizing agents, an N-acyliminium ion intermediate can be formed, which is highly electrophilic and can be trapped by nucleophiles. nih.gov

Table 2: Comparison of Nucleophilic and Electrophilic Sites

| Site | Type of Reactivity | Common Reactions | Influencing Factors | References |

|---|---|---|---|---|

| Piperidine Nitrogen | Nucleophilic | Alkylation, Acylation, Reactions with electrophiles | Steric hindrance, solvent, electronic effects of substituents | rkmvccrahara.orgrsc.orglibretexts.org |

| Carbonyl Carbon (Ester) | Electrophilic | Hydrolysis, Transesterification, Reduction, Grignard reactions | Nature of the nucleophile, solvent, catalysis (acid or base) | masterorganicchemistry.combyjus.com |

| Carbonyl Oxygen (Ester) | Nucleophilic | Protonation under acidic conditions | Acidity of the medium | byjus.com |

Investigation of Intramolecular Cyclization Reactions in Piperidineacetic Acid Methyl Esters

The structure of this compound and its derivatives allows for the possibility of intramolecular cyclization reactions, leading to the formation of bicyclic systems. These reactions are of significant interest in the synthesis of complex alkaloids and other biologically active molecules.

Various strategies have been developed for the intramolecular cyclization of piperidine derivatives. mdpi.com These include:

Metal-catalyzed cyclizations: Gold-catalyzed reactions have been employed for the tandem acyloxy migration/intramolecular [3+2] cycloaddition of enynyl esters to form polyfunctionalized piperidines. ochemtutor.com

Radical-mediated cyclizations: Intramolecular cyclization of linear amino-aldehydes can be achieved using cobalt(II) catalysts to produce piperidines. mdpi.com

Electrophilic cyclizations: Aza-Prins cyclization of N-tosyl homoallylamines with carbonyl compounds, catalyzed by Lewis acids like AlCl₃, can yield substituted piperidines. researchgate.net

Base-catalyzed cyclizations: Enantioselective intramolecular cyclization of alkynyl esters can be achieved using a chiral Brønsted base catalyst. nih.gov

While direct studies on the intramolecular cyclization of this compound are limited, research on related systems provides plausible pathways. For example, a study on the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide demonstrated how stereochemistry influences the cyclization paths. nih.gov Furthermore, the intramolecular cyclization of N-allyl-N-2,4-pentadienyl amide of acetic acid has also been reported. libretexts.org

Stereochemical Control in Reactions Involving this compound

The presence of stereocenters in derivatives of this compound makes stereochemical control a crucial aspect of its chemistry, particularly in the synthesis of enantiomerically pure compounds.

Several strategies can be employed to control the stereochemical outcome of reactions involving piperidine derivatives:

Kinetic Resolution: This technique can be used to separate enantiomers of a racemic mixture. For example, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system, which selectively deprotonates one enantiomer. rsc.org

Asymmetric Synthesis: Chiral auxiliaries or catalysts can be used to induce stereoselectivity in a reaction. The stereoselective synthesis of oxazolidinonyl-fused piperidines, which are of interest as selective muscarinic receptor agonists, has been reported. nrel.gov The synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters has also been achieved with total chemo- and regioselectivity. ncsu.edu

Substrate Control: The existing stereochemistry in a molecule can direct the stereochemical outcome of a subsequent reaction. The stereochemistry of isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols has been shown to influence the products of their reactions with acyl chlorides and thionyl chloride. rsc.org

The stereochemical outcome of a reaction is fundamentally determined by its mechanism. Reactions involving attack on an sp²-hybridized carbon, such as a carbonyl group, can potentially lead to two stereoisomers, whereas S_N2 reactions on an sp³-hybridized carbon result in an inversion of configuration. ochemtutor.com

Oxidation and Reduction Pathways of Piperidineacetic Acid Methyl Esters

Oxidation:

The piperidine ring in this compound is susceptible to oxidation. The tertiary amine can be oxidized to an N-oxide. Biological N-oxidation of piperidine has been observed in vitro, yielding N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. youtube.com Chemical oxidation of N-protected piperidines can lead to the formation of N-acyliminium ions, which are valuable intermediates for further functionalization. nih.gov The oxidation of methylpiperidine derivatives with Hg(II)-EDTA has been shown to form an iminium function at the tertiary α-carbon atom of the piperidine ring. researchgate.net The oxidation of fatty acid methyl esters is also a well-studied process, where the sites of unsaturation are particularly reactive. egyankosh.ac.innrel.gov

Reduction:

The ester group of this compound can be reduced to a primary alcohol. The choice of reducing agent is critical for achieving the desired transformation, especially in the presence of other functional groups.

Lithium aluminum hydride (LiAlH₄): This is a powerful and non-selective reducing agent that can reduce esters, carboxylic acids, amides, and nitriles. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.orgyoutube.com It will reduce the ester group of this compound to the corresponding primary alcohol, 2-(piperidin-1-yl)ethanol.

Sodium borohydride (B1222165) (NaBH₄): This is a milder reducing agent that typically reduces aldehydes and ketones but is generally unreactive towards esters. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org Therefore, it would not be expected to reduce the ester group of this compound under standard conditions.

Diborane (B₂H₆) or Borane Complexes (BH₃·L): These reagents are often used for the selective reduction of carboxylic acids in the presence of esters. youtube.comepa.gov

Diisobutylaluminum hydride (DIBAL-H): This reagent can be used to reduce esters to aldehydes at low temperatures. masterorganicchemistry.com

Table 3: Common Reducing Agents and Their Expected Reactivity with this compound

| Reducing Agent | Expected Product | Selectivity | References |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 2-(Piperidin-1-yl)ethanol | Non-selective, will also reduce other carbonyl groups. | masterorganicchemistry.comcommonorganicchemistry.comlibretexts.orgyoutube.com |

| Sodium borohydride (NaBH₄) | No reaction with the ester group | Selective for aldehydes and ketones. | masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org |

| Diborane (B₂H₆) / Borane Complexes (BH₃·L) | No reaction with the ester group | Selective for carboxylic acids. | youtube.comepa.gov |

| Diisobutylaluminum hydride (DIBAL-H) | 1-Piperidineacetaldehyde (at low temperature) | Can selectively reduce esters to aldehydes. | masterorganicchemistry.com |

Vi. Research on Derivatives and Analogues of 1 Piperidineacetic Acid, Methyl Ester

Synthesis and Characterization of Substituted Piperidineacetic Acid Methyl Esters

The synthesis of substituted derivatives of 1-piperidineacetic acid, methyl ester is a key area of research, enabling the exploration of chemical space and the fine-tuning of molecular properties. Methodologies have been developed to introduce functional groups regioselectively at the α-position, the nitrogen atom, or on the carbocyclic ring.

Substitution at the α-carbon, the position adjacent to the ester carbonyl group, creates a chiral center and significantly influences the molecule's spatial arrangement.

One approach involves the asymmetric α-amidoalkylation of a homochiral enamide, which can be coupled with silyl (B83357) enol ethers to produce α-substituted piperidine (B6355638) products. These products can then be converted into enantiomerically pure α-substituted piperidine alcohols and (R)-homopipecolic acid. researchgate.net

Another novel method for creating enantiopure trisubstituted piperidines involves the reaction of a chiral epoxyaziridine with α-amino esters, such as the methyl esters of L-alanine, L-phenylalanine, and L-leucine. uniovi.es This reaction proceeds through the sequential opening of the epoxide and aziridine (B145994) rings by the amino group of the α-amino ester, demonstrating high chemo- and regioselectivity. uniovi.es The use of Lewis acids like ytterbium triflate has been shown to catalyze the process effectively. uniovi.es This methodology yields precursors for potentially biologically active compounds. uniovi.es

Table 1: Synthesis Methods for α-Substituted Piperidineacetic Acid Methyl Esters

| Method | Reactants | Key Features | Product Type |

| Asymmetric α-Amidoalkylation | Homochiral enamide, Silyl enol ethers | Diastereoselective coupling | Enantiomerically pure α-substituted piperidines |

| Epoxyaziridine Ring Opening | Chiral epoxyaziridine, Chiral α-amino esters | Total chemo- and regioselectivity; Lewis acid catalysis | Enantiopure trisubstituted piperidines |

Modification at the nitrogen atom of the piperidine ring is a common strategy to alter the basicity, lipophilicity, and pharmacological profile of the parent compound.

A straightforward method for N-alkylation is reductive amination. For instance, N-methylation can be achieved by reacting a piperidine carboxylate with formaldehyde (B43269) and formic acid in a refluxing aqueous solution, a variant of the Eschweiler-Clarke reaction. chemicalbook.com

Another critical N-substitution is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is often accomplished by treating the piperidine precursor with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine. chemicalbook.com The resulting N-Boc-piperidine-4-carboxylic acid methyl ester is a versatile intermediate in pharmaceutical synthesis. chemicalbook.comnih.gov

N-acylation represents another important transformation. The reaction of an anilino-ester precursor with propionyl chloride can yield the corresponding N-acylated anilido-ester, a key step in the synthesis of certain analgesic compounds. researchgate.net Research has also been conducted on N-substituted piperidine analogs as potential agents for treating Alzheimer's disease. ajchem-a.com

Table 2: Examples of N-Substitution Reactions

| Substitution Type | Reagents | Reaction Condition |

| N-Methylation | Formaldehyde, Formic Acid | Reflux |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc anhydride), Triethylamine | Room Temperature |

| N-Acylation | Propionyl chloride | Varies (e.g., boiling chlorobenzene) |

Introducing substituents directly onto the carbon atoms of the piperidine ring adds another layer of structural diversity. These substitutions can create stereoisomers and significantly impact the conformation of the ring.

The synthesis of ring-substituted piperidines can be achieved through various annulation strategies, including [5+1], [4+2], and [3+3] reactions. nih.gov For example, radical-mediated cyclization of amino-aldehydes catalyzed by cobalt(II) can produce various substituted piperidines. nih.gov

A specific methodology has been developed for synthesizing methyl-substituted spirocyclic systems, such as 2,7-diazaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane. researchgate.net The synthesis of methyl-substituted spiropyrrolidines involves 1,4-addition reactions with nitroalkanes followed by reduction and cyclization. researchgate.net These spirocyclic structures are important motifs in pharmaceutical development. researchgate.net

Furthermore, while focusing on a piperazine (B1678402) analogue, research has shown that starting from amino acids allows for the construction of 3-substituted piperazine-2-acetic acid esters. nih.gov This strategy, involving the formation of a key chiral 1,2-diamine intermediate followed by annulation, highlights a pathway that could be adapted for piperidine ring systems. nih.gov

Structure-Function Relationship Studies in Piperidineacetic Acid Methyl Ester Derivatives

Understanding the relationship between the chemical structure of a molecule and its function is a fundamental goal in chemical and pharmaceutical research. For piperidineacetic acid methyl ester derivatives, these studies aim to correlate specific structural modifications with changes in biological activity or analytical properties.

The introduction of substituents on the piperidine ring is a key strategy for exploring three-dimensional chemical space. nih.gov The tetrahedral geometry of the piperidine ring means that the placement and stereochemistry of substituents can significantly alter the molecule's shape and how it interacts with biological targets like enzymes or receptors. nih.gov The relative lack of substitution on the methylene (B1212753) carbons of many piperidine-containing drugs represents an "untapped potential" for improving molecular recognition. nih.gov

In the field of analytical chemistry, derivatization is used to enhance the performance of molecules in techniques like mass spectrometry. While methyl esters are commonly used, their fragmentation patterns are not always informative for complex fatty acids. nih.gov Studies have shown that converting fatty acids to piperidide derivatives, specifically using 3-(hydroxymethyl)-N-methylpiperidine, results in more suitable compounds for structural analysis. The specific fragmentation induced by the piperidine group allows for a more diagnostic examination of the compound's chain structure. nih.gov

Development of Libraries of Piperidineacetic Acid Methyl Ester Analogues for Research Screening

The systematic synthesis of compound libraries is a cornerstone of modern drug discovery and materials science. By creating a diverse collection of related analogues, researchers can efficiently screen for compounds with desired properties.

Methodologies have been developed to create series of piperidine-containing compounds that serve as building blocks for further chemical synthesis. For example, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were regioselectively synthesized as novel heterocyclic amino acid building blocks. nih.gov The synthesis began with N-Boc protected piperidine carboxylic acids, which were converted to β-keto esters and then cyclized with hydrazines to form the pyrazole (B372694) ring. nih.gov

Similarly, research has focused on the development of a series of N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems. researchgate.net These compounds are designed with orthogonally protected secondary amines, allowing for selective functionalization at two different sites, making them highly valuable for building more complex molecules for pharmaceutical research. researchgate.net The creation of such libraries of spirocyclic systems provides a rich source of novel scaffolds for screening programs. researchgate.net

Vii. Non Clinical Applications and Biological Investigations of 1 Piperidineacetic Acid, Methyl Ester

Role as Synthetic Intermediates in Organic Synthesis

1-Piperidineacetic acid, methyl ester and its closely related derivatives are valuable building blocks in the field of organic chemistry. Their structural features, including the reactive ester group and the piperidine (B6355638) ring, allow for a variety of chemical transformations, making them key starting materials for the construction of intricate molecular architectures.

Building Blocks for Complex Heterocyclic Systems

The piperidine scaffold is a common motif in many biologically active compounds and natural products. Derivatives of this compound serve as precursors for the synthesis of complex heterocyclic systems, particularly spiropiperidines. These are compounds where the piperidine ring is fused to another ring system at a single shared carbon atom, creating a three-dimensional structure that is of great interest in medicinal chemistry.

The synthesis of these complex systems often involves multi-step reaction sequences. For instance, spiropiperidines can be constructed by forming the spiro-ring on a pre-existing piperidine or by forming the piperidine ring on a pre-existing carbocyclic or heterocyclic ring. rsc.org A notable strategy involves the late-stage N-arylation of a 1,8-diazaspiro[4.5]dec-3-en-2-one pharmacophore, which can be derived from piperidinone precursors. nih.gov Another approach utilizes the reaction of N-Boc sulfone precursors with a Weiler dianion to form β-amino-δ-ketoesters, which then undergo cyclization to yield 2-spiropiperidines. whiterose.ac.uk

Table 1: Synthesis of Complex Heterocyclic Systems from Piperidine Precursors

| Precursor Type | Synthetic Strategy | Resulting Heterocyclic System | Reference |

| Piperidinone | Strecker reaction followed by further transformations | Spiropiperidine | nih.gov |

| N-Boc sulfone | Reaction with Weiler dianion and subsequent cyclization | 2-Spiropiperidine | whiterose.ac.uk |

| 5-Methoxy indole (B1671886) and N,N-dimethyl-2-nitroethanamine | Multi-step synthesis involving intermediate cyclization | Spiro[indole-piperidine] derivative | bepls.com |

Precursors for Biologically Active Molecules

The structural framework of this compound is embedded within a variety of biologically active molecules. Its derivatives are key intermediates in the synthesis of compounds with potential therapeutic applications, including antimicrobial agents and cholinesterase inhibitors.

For example, derivatives of isonipecotic acid methyl ester, a structural isomer of this compound, are used to synthesize compounds with antimicrobial activity. researchgate.net Furthermore, piperidine-containing aldehydes, which can be derived from the title compound, are used in the microwave-assisted synthesis of quinoline (B57606) thiosemicarbazones that act as potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. The piperidine moiety in these molecules plays a crucial role in their biological activity.

The synthesis of milbemycin analogues, which exhibit insecticidal properties, also utilizes piperidine-based building blocks. scilit.comresearchgate.net These complex macrolides are of significant interest in agricultural chemistry due to their high potency and low toxicity to mammals. scilit.comresearchgate.net

Table 2: Biologically Active Molecules Synthesized from Piperidine-based Intermediates

| Intermediate | Target Molecule Class | Potential Biological Activity | Reference |

| Isonipecotic acid methyl ester derivatives | Amino acid derivatives | Antimicrobial | researchgate.net |

| Milbemycin precursors | Milbemycin analogues | Insecticidal | scilit.comresearchgate.net |

| Piperidine-containing aldehydes | Quinoline thiosemicarbazones | Cholinesterase inhibition | |

| Salicylanilide derivatives | Peptidomimetics | Antibacterial, Anticancer | mdpi.com |

Exploration of Interactions with Biological Targets (In Vitro Studies, Mechanistic Focus)

While direct biological studies on this compound are limited, a significant body of research exists on the in vitro biological activities of the more complex molecules derived from it and other piperidine compounds. These non-clinical studies provide insights into potential enzyme interactions, receptor binding affinities, and molecular mechanisms of action.

Enzyme Interaction Studies

A primary area of investigation for piperidine-containing compounds is their interaction with enzymes, particularly those involved in neurotransmission and disease pathology. Lipases are enzymes that can catalyze the formation of fatty acid methyl esters through esterification. nih.govresearchgate.netmdpi.com More complex piperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Another significant enzymatic target for piperidine derivatives is the β-secretase (BACE-1) enzyme. Inhibition of BACE-1 is a therapeutic approach for Alzheimer's disease as it is involved in the production of amyloid-β peptides. The addition of a single methyl group to an iminohydantoin spiropiperidine BACE-1 inhibitor was shown to improve its potency approximately 200-fold, highlighting the profound effect of subtle structural modifications. nih.gov

Table 3: Enzyme Interactions of Piperidine Derivatives

| Enzyme Target | Type of Interaction | Investigated Compound Class | Therapeutic Relevance | Reference |

| Lipase | Substrate (Esterification) | Fatty acids and methanol (B129727) | Biodiesel production | nih.govresearchgate.netmdpi.com |

| Acetylcholinesterase (AChE) | Inhibition | Quinoline thiosemicarbazones | Alzheimer's Disease | |

| Butyrylcholinesterase (BChE) | Inhibition | Quinoline thiosemicarbazones | Alzheimer's Disease | |

| β-secretase (BACE-1) | Inhibition | Iminohydantoin spiropiperidines | Alzheimer's Disease | nih.gov |

Receptor Binding Studies (non-clinical)

The piperidine nucleus is a common feature in ligands that bind to various receptors in the central nervous system. Non-clinical studies have explored the binding of piperidine derivatives to these receptors to understand their pharmacological profiles. For instance, certain piperidine compounds have been investigated for their affinity to sigma (σ) receptors, which are implicated in a range of neurological functions and disorders.

Investigations into Molecular Mechanisms of Action (non-clinical)

Understanding the molecular mechanisms by which piperidine-containing compounds exert their effects is crucial for rational drug design. For enzyme inhibitors, this involves studying how the molecule binds to the active site of the enzyme and what interactions stabilize this binding. In the case of the highly potent methylated spiropiperidine BACE-1 inhibitor, computational chemistry, NMR, and protein crystallography revealed that the methyl group not only filled a small hydrophobic pocket but also stabilized the ligand's conformation for optimal binding to the receptor. nih.gov This demonstrates that even minor structural changes can have a significant impact on the molecular mechanism of action. Other studies have shown that methyl esters isolated from natural sources can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.net

Agronomic and Environmental Applications (e.g., Larvicidal Activity)